

# SHS4121705: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | SHS4121705 |           |  |  |
| Cat. No.:            | B3025871   | Get Quote |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction:

SHS4121705 is a novel, orally effective small molecule that functions as a mitochondrial uncoupling agent. It is a derivative of the well-characterized mitochondrial uncoupler BAM15 and has shown significant promise in preclinical models of metabolic diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of SHS4121705, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

#### Mechanism of Action:

SHS4121705 acts as a protonophore, transporting protons across the inner mitochondrial membrane, independent of ATP synthase.[1][2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the diminished proton motive force.[2][3][4] The core of SHS4121705 is a 6-amino[1][3][5]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl group is crucial for its proton-transporting activity.[1][6] Unlike some classical uncouplers, SHS4121705 has demonstrated a favorable safety profile in preclinical studies, with no observed changes in body temperature or food intake at therapeutic doses.[6][7]

Signaling Pathway and Experimental Workflow



The following diagrams illustrate the mechanism of action of **SHS4121705** and a general workflow for its evaluation.



Click to download full resolution via product page

Figure 1: Mechanism of Action of SHS4121705 as a Mitochondrial Uncoupler.





Click to download full resolution via product page

Figure 2: General Experimental Workflow for the Evaluation of SHS4121705.

#### Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SHS4121705**.

Table 1: In Vitro Activity



| Parameter | Cell Line    | Value  | Reference       |
|-----------|--------------|--------|-----------------|
| EC50      | L6 Myoblasts | 4.3 μΜ | [1][2][5][6][7] |
| IC50      | L6 Myoblasts | 4.3 μΜ | [5]             |

Table 2: Pharmacokinetic Properties in Mice

| Parameter            | Dose     | Value                            | Reference |
|----------------------|----------|----------------------------------|-----------|
| Administration Route | 10 mg/kg | Oral Gavage                      | [2]       |
| Cmax                 | 10 mg/kg | ~81 µM                           | [2][4]    |
| t1/2                 | 10 mg/kg | 5.7 hours                        | [2][3][4] |
| Oral Bioavailability | 10 mg/kg | Excellent                        | [1][2][6] |
| Tissue Distribution  | 10 mg/kg | Primarily localized in the liver | [3][8]    |

Table 3: In Vivo Efficacy in STAM Mouse Model of MASH

| Parameter                            | Dose         | Outcome                 | Reference    |
|--------------------------------------|--------------|-------------------------|--------------|
| Treatment Duration                   | 25 mg/kg/day | 21 days                 | [5]          |
| Liver Triglycerides                  | 25 mg/kg/day | Significantly decreased | [1][5][6][7] |
| Alanine<br>Aminotransferase<br>(ALT) | 25 mg/kg/day | Improved (decreased)    | [1][6]       |
| NAFLD Activity Score (NAS)           | 25 mg/kg/day | Two-point reduction     | [4]          |
| Fibrosis                             | 25 mg/kg/day | Improved                | [6][7]       |
| Body Temperature                     | 25 mg/kg/day | No significant change   | [6][7]       |
| Food Intake                          | 25 mg/kg/day | No significant change   | [6][7]       |
|                                      |              |                         |              |



#### **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the evaluation of SHS4121705.

- 1. Oxygen Consumption Rate (OCR) Assay
- Objective: To determine the in vitro potency of **SHS4121705** as a mitochondrial uncoupler.
- Cell Line: L6 rat myoblast cells.
- Apparatus: Agilent Seahorse XF Analyzer.
- · Methodology:
  - Seed L6 myoblasts in a Seahorse XF cell culture microplate and allow them to adhere overnight.
  - Prior to the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
  - Prepare a stock solution of SHS4121705 in DMSO and serially dilute it to the desired concentrations in the assay medium.
  - Load the diluted compound into the injection ports of the Seahorse XF sensor cartridge.
  - Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol.
  - Establish a baseline OCR reading for each well.
  - Inject increasing concentrations of SHS4121705 into the wells and monitor the OCR over a 90-minute period.
  - Use a known potent uncoupler, such as BAM15, as a positive control to determine the maximal cellular respiration.
  - Calculate the EC50 value by plotting the OCR response against the log of the compound concentration and fitting the data to a dose-response curve.



#### 2. Pharmacokinetic Studies in Mice

- Objective: To determine the pharmacokinetic profile of SHS4121705 following oral administration.
- Animal Model: Male C57BL/6 mice.
- Methodology:
  - Fast the mice overnight prior to dosing.
  - Administer SHS4121705 at a dose of 10 mg/kg via oral gavage.
  - Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
  - Process the blood samples to obtain plasma.
  - Extract **SHS4121705** from the plasma samples using a suitable organic solvent.
  - Analyze the concentration of SHS4121705 in the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  - Calculate the pharmacokinetic parameters, including Cmax, t1/2, and AUC (Area Under the Curve), using appropriate software.
- 3. Efficacy Studies in the STAM Mouse Model of MASH
- Objective: To evaluate the therapeutic efficacy of SHS4121705 in a preclinical model of MASH.
- Animal Model: STAM™ mice (induced by a combination of streptozotocin and a high-fat diet).
- Methodology:
  - Induce MASH in the mice according to the established STAM™ model protocol.



- At the appropriate age (e.g., 6 weeks), randomize the mice into treatment and vehicle control groups.
- Administer SHS4121705 at a dose of 25 mg/kg/day or vehicle control via oral gavage for a period of 21 days.
- Monitor body weight and food intake throughout the study.
- At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
- Measure serum ALT levels as a marker of liver damage.
- Quantify liver triglyceride content.
- Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the NAFLD Activity Score (steatosis, lobular inflammation, and ballooning) and fibrosis.

#### Conclusion:

**SHS4121705** is a promising preclinical candidate for the treatment of MASH and potentially other metabolic diseases. Its mechanism as a mitochondrial uncoupler, combined with its favorable pharmacokinetic profile and demonstrated efficacy in a relevant disease model, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of **SHS4121705** and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis PMC







[pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SHS4121705: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025871#shs4121705-and-its-role-in-metabolic-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com